Superior MRCK Inhibitory Potency: DJ4 vs. Y-27632 and Fasudil
DJ4 demonstrates significantly greater potency against MRCKα and MRCKβ compared to the widely used ROCK inhibitors Y-27632 and Fasudil. While Y-27632 and Fasudil require low-micromolar concentrations to inhibit MRCK isoforms, DJ4 achieves potent inhibition at nanomolar concentrations, confirming its unique dual-inhibitor profile [1]. This distinction is critical for experimental designs aiming to simultaneously block ROCK and MRCK signaling.
Y-27632: 370 nM
Fasudil: 3130 nM
| Evidence Dimension | In vitro kinase inhibition (IC50) against MRCKα and MRCKβ |
|---|---|
| Target Compound Data | DJ4: MRCKα IC50 ≈ 10 nM; MRCKβ IC50 ≈ 100 nM |
| Comparator Or Baseline | Y-27632: MRCKα IC50 = 370 ± 50 nM; MRCKβ IC50 = 470 ± 30 nM; Fasudil: MRCKα IC50 = 3130 ± 410 nM; MRCKβ IC50 = 1920 ± 360 nM |
| Quantified Difference | DJ4 is approximately 37- to 313-fold more potent against MRCK isoforms than Y-27632 and Fasudil |
| Conditions | Recombinant kinase assays using MRCKα and MRCKβ |
Why This Matters
This data substantiates DJ4's unique capacity to potently inhibit both ROCK and MRCK families, a feature absent in conventional ROCK inhibitors, enabling more complete blockade of actomyosin-driven cancer cell invasion.
- [1] Heikkila T, Wheatley E, Crighton D, et al. Co-crystal structures of inhibitors with MRCKβ, a key regulator of tumor cell invasion. PLoS One. 2011;6(9):e24825. doi:10.1371/journal.pone.0024825 View Source
